molecular formula C44H82N2O21 B11929561 m-PEG18-Mal

m-PEG18-Mal

Cat. No.: B11929561
M. Wt: 975.1 g/mol
InChI Key: BEYKDCDMQIOVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxypolyethylene glycol maleimide, commonly referred to as m-PEG18-Mal, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers play a crucial role in the development of targeted therapy drugs by facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxypolyethylene glycol maleimide typically involves the reaction of methoxypolyethylene glycol with maleimide. The reaction conditions often include a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of methoxypolyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques to obtain high-purity products. The production is carried out in compliance with regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Methoxypolyethylene glycol maleimide undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

    Addition Reactions: The maleimide group can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions

Properties

Molecular Formula

C44H82N2O21

Molecular Weight

975.1 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C44H82N2O21/c1-50-8-9-52-12-13-54-16-17-56-20-21-58-24-25-60-28-29-62-32-33-64-36-37-66-40-41-67-39-38-65-35-34-63-31-30-61-27-26-59-23-22-57-19-18-55-15-14-53-11-10-51-7-5-45-42(47)4-6-46-43(48)2-3-44(46)49/h2-3H,4-41H2,1H3,(H,45,47)

InChI Key

BEYKDCDMQIOVLK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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